molecular formula C5H8N2O6 B15375608 4,4-Dinitrobutyric acid methyl ester CAS No. 18913-74-1

4,4-Dinitrobutyric acid methyl ester

Cat. No.: B15375608
CAS No.: 18913-74-1
M. Wt: 192.13 g/mol
InChI Key: OGBDJCLSUZCLLV-UHFFFAOYSA-N
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Description

4,4-Dinitrobutyric acid methyl ester (CAS Number 18913-74-1) is a chemical compound with the molecular formula C5H8N2O6 and a molecular weight of 192.13 g/mol . It is characterized by its physical properties, including a density of approximately 1.367 g/cm³ and a flash point of 147°C . This methyl ester is for research use only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers can inquire for detailed pricing, shipping information, and custom ordering options. Acute toxicological data from a rodent study indicates an LD50 of 1 gm/kg .

Properties

CAS No.

18913-74-1

Molecular Formula

C5H8N2O6

Molecular Weight

192.13 g/mol

IUPAC Name

methyl 4,4-dinitrobutanoate

InChI

InChI=1S/C5H8N2O6/c1-13-5(8)3-2-4(6(9)10)7(11)12/h4H,2-3H2,1H3

InChI Key

OGBDJCLSUZCLLV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC([N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following nitro-substituted esters are structurally or functionally related to 4,4-dinitrobutyric acid methyl ester:

Compound Molecular Formula Nitro Groups Synthesis Method Key Properties Applications
This compound C₅H₈N₂O₆ 2 (C4) Michael addition; alkali metal salt reactions Brominated derivatives stable (m.p. 17–18°C) Energetic materials, synthetic intermediates
Methyl 4,4,4-trinitrobutyrate C₅H₇N₃O₈ 3 (C4) Addition of nitroform to acrylic esters Higher density and explosive potential High-energy propellants
Ethyl 4,4-dinitro-5-hydroxypentanoate C₇H₁₀N₂O₇ 2 (C4) Michael reaction with 2,2-dinitroethanol Hydroxyl group enhances solubility Pharmaceuticals, polymer precursors
Methyl 4-nitro-4-methylpentanoate C₇H₁₁NO₄ 1 (C4) Esterification with polyphosphoric acid Lower reactivity; stable under mild conditions Plasticizers, lubricants

Key Differences

  • Nitro Substitution : Methyl 4,4,4-trinitrobutyrate (3 nitro groups) exhibits higher explosive sensitivity compared to this compound (2 nitro groups), limiting its handling applications .
  • Functional Groups: Ethyl 4,4-dinitro-5-hydroxypentanoate contains an additional hydroxyl group, improving its solubility in polar solvents and enabling use in aqueous-phase reactions .
  • Stability: Methyl 4-nitro-4-methylpentanoate (1 nitro group) is less reactive and thermally stable, making it suitable for industrial processes requiring prolonged storage .

Research Findings

  • Reactivity : The presence of multiple nitro groups in this compound facilitates electrophilic substitution reactions, enabling the synthesis of brominated derivatives for cross-coupling applications .
  • Energetic Performance : Methyl 4,4,4-trinitrobutyrate demonstrates superior detonation velocity (8,200 m/s) compared to this compound (6,500 m/s), attributed to its higher nitrogen/oxygen content .
  • Biochemical Utility: Ethyl 4,4-dinitro-5-hydroxypentanoate’s hydroxyl group has been exploited in prodrug designs, enhancing bioavailability of antiviral agents .

Q & A

Q. What synthetic routes are commonly employed to prepare 4,4-dinitrobutyric acid methyl ester, and how is its structural integrity validated?

  • Methodological Answer : The primary synthesis involves the Michael addition of potassium 2,2-dinitroethanol to methyl acrylate under controlled conditions (e.g., nitro form addition or esterification of the parent acid). For example, sodium methyl 4,4-dinitrobutyrate (a precursor) is characterized by bromination to form methyl 4-bromo-4,4-dinitrobutyrate, with a melting point of 17–18°C confirming purity . Structural validation typically combines melting point analysis, derivative synthesis (e.g., bromide formation), and spectral methods (IR, NMR). Due to the instability of the free acid/ester, alkali metal salts are often used in subsequent reactions .

Q. What precautions are critical for handling this compound in laboratory settings?

  • Methodological Answer : While direct safety data for this compound are limited, general protocols for nitro derivatives apply:
  • Use explosion-resistant equipment due to nitro group reactivity.
  • Store in tightly sealed containers under inert gas (e.g., nitrogen) to prevent decomposition.
  • Conduct reactions in fume hoods with blast shields, and avoid contact with reducing agents or open flames.
  • Reference safety protocols for structurally similar nitro esters (e.g., 4,4,4-trinitrobutyrate esters) for guidance .

Advanced Research Questions

Q. How does this compound contribute to the development of nitroplasticizers, and what experimental design factors influence its efficacy?

  • Methodological Answer : This ester serves as a precursor for nitroplasticizers via esterification or copolymerization. Key considerations include:
  • Catalyst selection : Polyphosphoric acid enhances esterification efficiency with alcohols (e.g., 2,2-dinitropropyl derivatives) .
  • Reaction monitoring : Use GC-MS or HPLC to track intermediate stability and byproduct formation.
  • Purification : Fractional distillation or recrystallization from non-polar solvents (e.g., hexane) ensures high purity.
  • Performance testing : Evaluate plasticizer compatibility using differential scanning calorimetry (DSC) and tensile strength assays .

Q. How can researchers resolve challenges in characterizing this compound due to its instability in the free state?

  • Methodological Answer :
  • Salt stabilization : Use alkali metal salts (e.g., sodium or potassium salts) for characterization, as free esters decompose readily. For example, sodium methyl 4,4-dinitrobutyrate is stable and can be brominated to form analyzable derivatives .
  • Low-temperature techniques : Conduct NMR and IR analyses at –20°C to slow decomposition.
  • Derivatization : Convert the ester to stable adducts (e.g., hydrazones or silylated derivatives) for GC-MS analysis .

Q. What analytical strategies are effective in detecting trace impurities or side products during synthesis of this compound?

  • Methodological Answer :
  • Chromatographic separation : Use reverse-phase HPLC with UV detection (λ = 254 nm) to identify nitro-containing byproducts.
  • Mass spectrometry : High-resolution ESI-MS detects trace impurities (e.g., unreacted dinitroethanol or acrylate esters).
  • Thermal analysis : Thermogravimetric analysis (TGA) monitors decomposition profiles, ensuring product stability under storage conditions .

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